4-Methoxyindoline hydrochloride
Overview
Description
4-Methoxyindoline hydrochloride is a chemical compound belonging to the class of indole derivatives. It is characterized by the presence of a methoxy group at the fourth position of the indoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyindoline hydrochloride typically involves the reduction of commercially available 4-methoxyindole. One common method includes the use of sodium cyanoborohydride in acetic acid. The reaction proceeds under mild conditions, resulting in the formation of 4-Methoxyindoline, which is then converted to its hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process ensures high purity and yield, making it suitable for various applications. The compound is often stored under inert atmosphere at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyindoline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions typically involve the conversion of the indole ring to indoline.
Substitution: Substitution reactions can occur at different positions on the indoline ring, leading to the formation of diverse products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium cyanoborohydride in acetic acid is frequently used.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized indoline compounds .
Scientific Research Applications
4-Methoxyindoline hydrochloride has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methoxyindoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. These interactions influence biological processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
- 4-Methoxyindole
- 5-Methoxyindoline
- 2-Methoxyindoline
Comparison: 4-Methoxyindoline hydrochloride is unique due to the presence of the methoxy group at the fourth position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-2,3-dihydro-1H-indole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-11-9-4-2-3-8-7(9)5-6-10-8;/h2-4,10H,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXLPTAZQUESGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671996 | |
Record name | 4-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90609-70-4 | |
Record name | 4-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.